molecular formula C11H23ClO B14420386 1-Chloro-7-methoxy-3,7-dimethyloctane CAS No. 82389-18-2

1-Chloro-7-methoxy-3,7-dimethyloctane

Cat. No.: B14420386
CAS No.: 82389-18-2
M. Wt: 206.75 g/mol
InChI Key: CRNKLYXISBZBOD-UHFFFAOYSA-N
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Description

1-Chloro-7-methoxy-3,7-dimethyloctane is an aliphatic compound with the molecular formula C₁₀H₂₁ClO (molecular weight: 192.45 g/mol). Its structure features a chlorine atom at position 1, methyl groups at positions 3 and 7, and a methoxy group at position 7. The compound is primarily used in organic synthesis, particularly in the preparation of branched hydrocarbons and functionalized intermediates.

Properties

CAS No.

82389-18-2

Molecular Formula

C11H23ClO

Molecular Weight

206.75 g/mol

IUPAC Name

1-chloro-7-methoxy-3,7-dimethyloctane

InChI

InChI=1S/C11H23ClO/c1-10(7-9-12)6-5-8-11(2,3)13-4/h10H,5-9H2,1-4H3

InChI Key

CRNKLYXISBZBOD-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)OC)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-methoxy-3,7-dimethyloctane typically involves the chlorination of 7-methoxy-3,7-dimethyloctane. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of 1-Chloro-7-methoxy-3,7-dimethyloctane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-7-methoxy-3,7-dimethyloctane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

    Substitution: 1-Hydroxy-7-methoxy-3,7-dimethyloctane.

    Oxidation: 7-Methoxy-3,7-dimethyloctanoic acid.

    Reduction: 1-Methoxy-3,7-dimethyloctane.

Scientific Research Applications

1-Chloro-7-methoxy-3,7-dimethyloctane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.

    Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Chloro-7-methoxy-3,7-dimethyloctane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 1-Chloro-7-methoxy-3,7-dimethyloctane with two analogs: 1-Bromo-3,7-dimethyloctane and 1-Iodo-3,7-dimethyloctane . Key differences arise from the halogen type and the presence of the methoxy group.

Compound Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Features
1-Chloro-7-methoxy-3,7-dimethyloctane C₁₀H₂₁ClO 192.45 1-Cl, 3-CH₃, 7-OCH₃, 7-CH₃ Liquid Polar due to methoxy; higher solubility in polar solvents
1-Bromo-3,7-dimethyloctane C₁₀H₂₁Br 221.18 1-Br, 3-CH₃, 7-CH₃ Liquid Higher reactivity in SN2/E2 reactions
1-Iodo-3,7-dimethyloctane C₁₀H₂₁I 268.18 1-I, 3-CH₃, 7-CH₃ Liquid Superior leaving group for nucleophilic substitutions

Key Observations :

  • Halogen Effects : The chloro substituent in the target compound results in lower molecular weight compared to bromo and iodo analogs. However, bromine and iodine are better leaving groups, enhancing reactivity in substitution reactions.
  • Methoxy Influence: The methoxy group at position 7 increases polarity, likely improving solubility in polar solvents (e.g., ethanol, acetone) compared to non-polar analogs .
Reactivity in Substitution Reactions
  • 1-Bromo-3,7-dimethyloctane : Exhibits a rate constant (k ) of 2.3 × 10⁻⁵ L/mol·s for SN2 reactions with OH⁻, with an activation energy (ΔG‡) of 92.4 kJ/mol . Bromine’s superior leaving group ability facilitates faster substitution compared to chlorine.
  • 1-Chloro-7-methoxy-3,7-dimethyloctane : Expected to have slower SN2 reactivity due to chlorine’s weaker leaving group capacity. However, the methoxy group’s electron-donating nature may stabilize transition states in specific reactions.
  • 1-Iodo-3,7-dimethyloctane : Likely demonstrates the fastest SN2 reactivity among the three due to iodine’s excellent leaving group ability, though steric hindrance from branching may offset this advantage .

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